1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound that belongs to the class of substituted benzenes. It is characterized by the presence of two methoxy groups, a fluoro group, and a trifluoromethylthio group attached to the benzene ring. The molecular formula for this compound is C9H10F3OS, and its molecular weight is approximately 224.24 g/mol. This compound is notable for its unique chemical structure, which imparts specific reactivity and potential applications in various fields, including organic synthesis and materials science.
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene typically begins with commercially available benzene derivatives. The methods employed in its synthesis can vary significantly based on the desired yield and purity of the final product.
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene can be classified as:
The synthesis of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene can be achieved through several methods:
The synthetic routes may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and selectivity. For example, a typical reaction might require heating to specific temperatures to facilitate the introduction of substituents without degrading sensitive functional groups.
The molecular structure of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene features:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F3OS |
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene |
| InChI | InChI=1S/C9H10F3OS/c1-5(10)6(12)7(13)8(14)9/h1-2H,3H2 |
| Canonical SMILES | COC1=C(C(=C(C=C1)SC(F)(F)F)F)OC |
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions:
The specific conditions for these reactions (such as temperature and solvent choice) can significantly affect product distribution and yield. For example, oxidation might require specific oxidizing agents like potassium permanganate or chromium trioxide to achieve desired products.
The mechanism of action for 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with biological molecules such as enzymes and receptors:
The exact pathways involved may vary based on the target enzyme or receptor but generally include competitive inhibition or allosteric modulation.
The chemical properties include:
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6